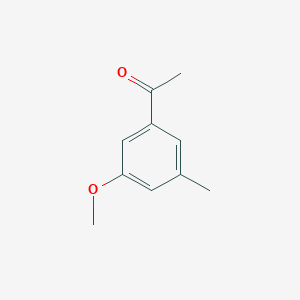
1-(3-Methoxy-5-methylphenyl)ethanone
Übersicht
Beschreibung
“1-(3-Methoxy-5-methylphenyl)ethanone” is a chemical compound with the CAS Number: 43113-94-6. It has a molecular weight of 164.2 and its IUPAC name is this compound . It is typically stored in a dry room at normal temperature and has a physical form of a liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 164.2 . The compound is stored in a dry room at normal temperature .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- Antibacterial and Anti-MRSA Activity: A study by Yang et al. (2019) reported the isolation of new diphenyl ethers, including a derivative of 1-(3-Methoxy-5-methylphenyl)ethanone, from the fermentation products of an endophytic fungus. These compounds demonstrated significant anti-methicillin-resistant Staphylococcus aureus (MRSA) activity, indicating their potential as antibacterial agents (Yang et al., 2019).
- Antimicrobial Activity of Analogs: A research by Vásquez-Martínez et al. (2019) investigated benzyl phenyl ketone derivatives, which include structural similarities to this compound. These compounds showed notable antibacterial and antiproliferative properties, specifically against E. coli and S. aureus, highlighting their potential in antimicrobial applications (Vásquez-Martínez et al., 2019).
Biochemical Analysis
- Mass Spectrometric and Pyrolytic Behavior: Dallakian et al. (1998) discussed the mass spectrometric and pyrolytic behavior of arylsubstituted isoxazolines, including derivatives of this compound. This research provides valuable insights into the detection and identification of such compounds in plant extracts (Dallakian et al., 1998).
Synthesis and Chemical Applications
- Synthesis of Novel Compounds: The study by Kumar et al. (2019) focused on the synthesis of novel isoxazoles derivatives using 1-(5-fluoro-2-hydroxyphenyl)ethanone, a compound structurally related to this compound. The synthesized compounds were tested for antimicrobial activity, indicating the utility of this chemical structure in developing new antimicrobial agents (Kumar et al., 2019).
Medicinal Chemistry
- Anti-tubercular Agents: Sharma et al. (2019) designed and synthesized a series of compounds based on a structure including this compound as a lead compound for anti-tubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis, highlighting their potential in medicinal chemistry (Sharma et al., 2019).
Chemical Analysis
- X-ray Crystallography and NMR Spectroscopy: Hibbs et al. (2003) conducted a study on the charge density analysis of the hydrogen bonding motif in 1-(2-hydroxy-5-nitrophenyl)ethanone. Their work provides an in-depth understanding of the molecular structure and bonding features of compounds related to this compound (Hibbs et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
While specific future directions for “1-(3-Methoxy-5-methylphenyl)ethanone” are not mentioned in the available resources, compounds with similar structures have been studied for their antimicrobial, antifungal, antimalarial, antivirus, and antitumor activities . Therefore, “this compound” could potentially be explored in these areas.
Wirkmechanismus
Pharmacokinetics
Given its molecular weight of 1642 , it is likely that it can be absorbed in the gastrointestinal tract following oral administration. The compound’s distribution, metabolism, and excretion would depend on factors such as its lipophilicity, protein binding, and susceptibility to metabolic enzymes.
Eigenschaften
IUPAC Name |
1-(3-methoxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJJSOPJKWZHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581288 | |
| Record name | 1-(3-Methoxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43113-94-6 | |
| Record name | 1-(3-Methoxy-5-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43113-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


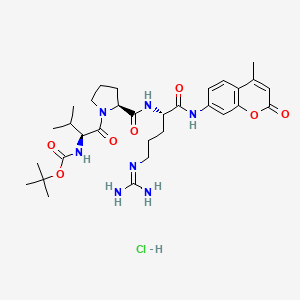
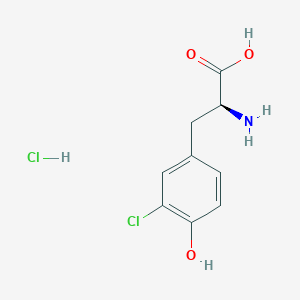
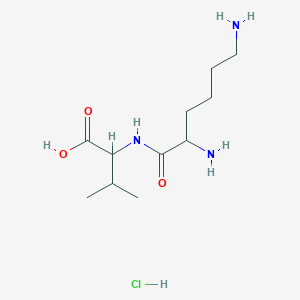
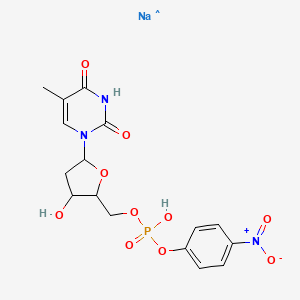
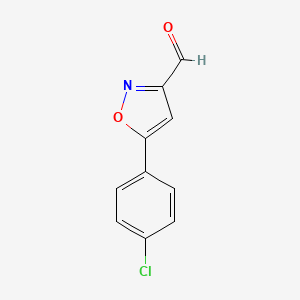
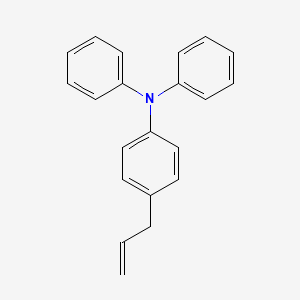
![Mercury, [mu-[orthoborato(2-)-O:O']]diphenyldi-](/img/structure/B1602309.png)
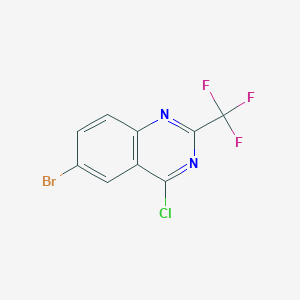

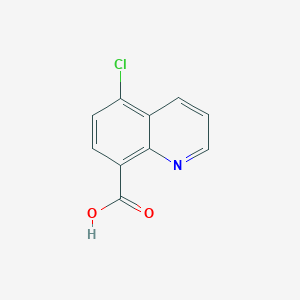

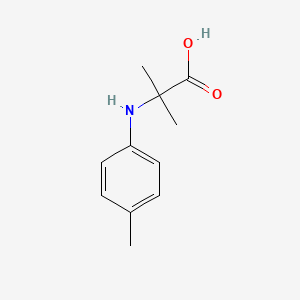

![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)
